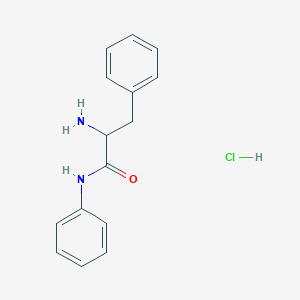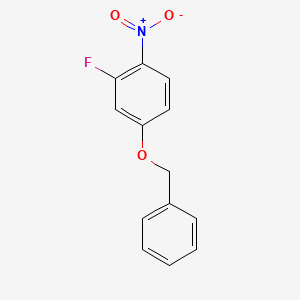
2-Amino-1-cyclohexylethanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from cycloheptadiene or cyclohexenones. For instance, the synthesis of enantiomerically pure amino diesters from cycloheptadiene is described, which involves an acylnitroso Diels-Alder reaction as a key step . Another study reports the photochemical [2 + 2]-cycloaddition of diethoxyethylene to chiral polyfunctional 2-cyclohexenones, leading to the production of constrained alpha-amino acids . These methods could potentially be adapted for the synthesis of 2-amino-1-cyclohexylethanone hydrochloride by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-1-cyclohexylethanone hydrochloride is characterized by the presence of a cyclohexyl ring and an amino functional group. Theoretical calculations have been used to understand the regio- and diastereoselectivity of reactions involving cyclohexenones, which could be relevant for predicting the structure of the target compound . Additionally, the synthesis of 2-amino-1,3-cyclohexadienes provides insights into the reactivity of the amino group attached to a cyclohexyl ring .
Chemical Reactions Analysis
The chemical reactions involving cyclohexyl-containing compounds are diverse. For example, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst results in the formation of amino compounds . This suggests that cyclohexenone derivatives can participate in reactions that modify the amino acid structure, which could be relevant for the transformation of amino groups in the synthesis of 2-amino-1-cyclohexylethanone hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-1-cyclohexylethanone hydrochloride are not directly discussed, the properties of related compounds can be inferred. The synthesis of benzoxazaphosphorin derivatives with a cyclohexyl moiety indicates that these compounds can be characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be employed to determine the physical and chemical properties of 2-amino-1-cyclohexylethanone hydrochloride, such as its purity, stability, and functional group composition.
Wissenschaftliche Forschungsanwendungen
FTY720 in Cancer Therapy
FTY720, known for its potent immunosuppressant properties, has been FDA-approved for treating multiple sclerosis. Its mechanism involves activating sphingosine-1-phosphate receptors (S1PRs). Beyond its immunosuppressive effects, FTY720 exhibits preclinical antitumor efficacy in several cancer models. Interestingly, the phosphorylation of FTY720, which is crucial for its immunosuppressive effect, is not required for its cytotoxic impact on cancer cells. This indicates the involvement of S1PR-independent mechanisms, distinguishing its anticancer properties from its immunosuppressive role. This research highlights the dual functionality of FTY720, suggesting a broader therapeutic potential beyond its initial immunosuppressant use, including as a cancer therapeutic agent (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
2-amino-1-cyclohexylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQFIMKCGMBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclohexylethanone hydrochloride | |
CAS RN |
349495-48-3 | |
| Record name | 2-amino-1-cyclohexylethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)










